Cas no 2703905-66-0 (3-(methoxycarbonyl)-4-phenylphenylboronic acid)

3-(Methoxycarbonyl)-4-phenylphenylboronic acid is a boronic acid derivative featuring a methoxycarbonyl substituent and a phenyl group on the aromatic ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety serves as a key intermediate for forming carbon-carbon bonds. The presence of the methoxycarbonyl group enhances its stability and reactivity in palladium-catalyzed transformations. Its well-defined structure and consistent purity make it suitable for applications in pharmaceutical synthesis and materials science. The compound is typically handled under inert conditions to preserve its reactivity and is available in high-purity grades for research and industrial use.
3-(methoxycarbonyl)-4-phenylphenylboronic acid structure
2703905-66-0 structure
Product name:3-(methoxycarbonyl)-4-phenylphenylboronic acid
CAS No:2703905-66-0
MF:C14H13BO4
MW:256.061624288559
CID:5762616
PubChem ID:156849630

3-(methoxycarbonyl)-4-phenylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • [3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
    • EN300-1457881
    • 2703905-66-0
    • (2-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
    • 3-(methoxycarbonyl)-4-phenylphenylboronic acid
    • Inchi: 1S/C14H13BO4/c1-19-14(16)13-9-11(15(17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9,17-18H,1H3
    • InChI Key: SFACXSGTRNEDCD-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=C(B(O)O)C=CC=1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 256.0906891g/mol
  • Monoisotopic Mass: 256.0906891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų

3-(methoxycarbonyl)-4-phenylphenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1457881-100mg
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
100mg
$855.0 2023-09-29
Enamine
EN300-1457881-1.0g
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
1g
$0.0 2023-06-06
Enamine
EN300-1457881-1000mg
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
1000mg
$971.0 2023-09-29
Enamine
EN300-1457881-5000mg
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
5000mg
$2816.0 2023-09-29
Enamine
EN300-1457881-500mg
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
500mg
$933.0 2023-09-29
Enamine
EN300-1457881-50mg
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
50mg
$816.0 2023-09-29
Enamine
EN300-1457881-10000mg
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
10000mg
$4176.0 2023-09-29
Enamine
EN300-1457881-250mg
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
250mg
$893.0 2023-09-29
Enamine
EN300-1457881-2500mg
[3-(methoxycarbonyl)-4-phenylphenyl]boronic acid
2703905-66-0
2500mg
$1903.0 2023-09-29

Additional information on 3-(methoxycarbonyl)-4-phenylphenylboronic acid

Introduction to 3-(methoxycarbonyl)-4-phenylphenylboronic acid (CAS No. 2703905-66-0)

3-(methoxycarbonyl)-4-phenylphenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2703905-66-0, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a boronic acid functional group and an ester moiety, exhibits unique chemical properties that make it a valuable intermediate in organic synthesis and drug development.

The structure of 3-(methoxycarbonyl)-4-phenylphenylboronic acid consists of a biphenyl core substituted with a methoxycarbonyl group at one position and a boronic acid moiety at the adjacent phenyl ring. This arrangement imparts both reactivity and stability, making it particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules, including biologically active compounds.

In recent years, the demand for high-purity boronic acids has surged due to their pivotal role in pharmaceutical manufacturing. 3-(methoxycarbonyl)-4-phenylphenylboronic acid stands out as a premium-grade reagent, offering excellent yields and minimal byproducts in synthetic applications. Its ability to participate in selective transformations while maintaining structural integrity has made it a preferred choice for researchers aiming to develop novel therapeutic agents.

One of the most compelling aspects of 3-(methoxycarbonyl)-4-phenylphenylboronic acid is its versatility in medicinal chemistry. Boronic acids are well-documented for their ability to form stable complexes with various biomolecules, including proteins and nucleic acids. This property has been leveraged in the development of targeted drug delivery systems and diagnostic tools. For instance, recent studies have demonstrated its utility in designing protease inhibitors, which are critical for treating conditions such as cancer and inflammation.

The ester functionality present in 3-(methoxycarbonyl)-4-phenylphenylboronic acid further enhances its synthetic value. Ester groups can undergo various transformations, including hydrolysis, reduction, and transesterification, allowing for the facile modification of molecular structures. This adaptability has been exploited in the synthesis of peptidomimetics and other bioactive molecules where precise control over functional groups is essential.

Advances in computational chemistry have also contributed to the growing interest in 3-(methoxycarbonyl)-4-phenylphenylboronic acid. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a rational basis for designing more effective drugs. These computational approaches have been particularly valuable in predicting binding affinities and optimizing lead compounds for clinical trials.

The pharmaceutical industry has recognized the importance of boronic acids in drug discovery. 3-(methoxycarbonyl)-4-phenylphenylboronic acid has been incorporated into several drug candidates that are currently undergoing preclinical or clinical evaluation. Its role as a key intermediate in these pipelines underscores its significance in modern medicinal chemistry. For example, researchers have utilized this compound to synthesize novel kinase inhibitors that exhibit high selectivity and potency against cancer-related enzymes.

From a materials science perspective, 3-(methoxycarbonyl)-4-phenylphenylboronic acid has found applications in the development of advanced polymers and coatings. Boron-containing polymers often exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications. The ability of this compound to act as a cross-linking agent has been explored in creating durable and lightweight materials for aerospace and automotive industries.

The synthesis of 3-(methoxycarbonyl)-4-phenylphenylboronic acid typically involves multi-step organic reactions starting from commercially available precursors. Recent improvements in synthetic methodologies have enabled higher yields and purities, reducing costs associated with its production. These advancements have made it more accessible to academic laboratories and industrial chemists alike.

In conclusion, 3-(methoxycarbonyl)-4-phenylphenylboronic acid (CAS No. 2703905-66-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex chemical challenges. As our understanding of its properties continues to evolve, so too will its role in advancing scientific discovery.

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